N-(2,2-difluoro-1-phenylethyl)-4-(1H-indol-4-yl)piperazine-1-carboxamide
Description
N-(2,2-difluoro-1-phenylethyl)-4-(1H-indol-4-yl)piperazine-1-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a complex structure with a piperazine ring, an indole moiety, and a difluorophenylethyl group, making it a subject of study for its potential biological and chemical properties.
Properties
IUPAC Name |
N-(2,2-difluoro-1-phenylethyl)-4-(1H-indol-4-yl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F2N4O/c22-20(23)19(15-5-2-1-3-6-15)25-21(28)27-13-11-26(12-14-27)18-8-4-7-17-16(18)9-10-24-17/h1-10,19-20,24H,11-14H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNPISSKDQOKICX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC3=C2C=CN3)C(=O)NC(C4=CC=CC=C4)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-difluoro-1-phenylethyl)-4-(1H-indol-4-yl)piperazine-1-carboxamide typically involves multiple steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of appropriate diamines or by using piperazine derivatives.
Introduction of the Indole Group: The indole moiety can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using an indole boronic acid or halide.
Attachment of the Difluorophenylethyl Group: The difluorophenylethyl group can be introduced through a nucleophilic substitution reaction, where a difluorophenylethyl halide reacts with the piperazine nitrogen.
Formation of the Carboxamide: The final step involves the formation of the carboxamide group, typically through the reaction of the amine with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the carboxamide group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to indole-2,3-dione derivatives, while reduction of the carboxamide group can yield the corresponding amine.
Scientific Research Applications
N-(2,2-difluoro-1-phenylethyl)-4-(1H-indol-4-yl)piperazine-1-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a probe in reaction mechanism studies.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the fields of oncology and neurology.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2,2-difluoro-1-phenylethyl)-4-(1H-indol-4-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels, where the compound can modulate their activity. The exact pathways and molecular interactions depend on the specific biological context and are a subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
N-(2,2-difluoro-1-phenylethyl)-4-(1H-indol-3-yl)piperazine-1-carboxamide: Similar structure but with the indole group at a different position.
N-(2,2-difluoro-1-phenylethyl)-4-(1H-indol-5-yl)piperazine-1-carboxamide: Another positional isomer with the indole group at the 5-position.
N-(2,2-difluoro-1-phenylethyl)-4-(1H-indol-6-yl)piperazine-1-carboxamide: Indole group at the 6-position.
Uniqueness
The uniqueness of N-(2,2-difluoro-1-phenylethyl)-4-(1H-indol-4-yl)piperazine-1-carboxamide lies in its specific structural configuration, which can result in distinct biological and chemical properties compared to its isomers. This specific arrangement of functional groups can influence its binding affinity to biological targets and its reactivity in chemical processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
